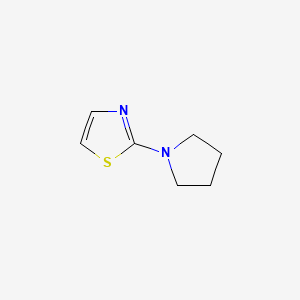

2-(Pyrrolidin-1-yl)thiazole

Vue d'ensemble

Description

2-Pyrrolidin-1-yl-1,3-thiazole is a dialkylarylamine and a tertiary amino compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Antibacterial Properties

2-(Pyrrolidin-1-yl)thiazole and its derivatives have been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit the growth of pathogens, including Mycobacterium tuberculosis, which is critical in the fight against tuberculosis .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | M. tuberculosis | 8 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies have synthesized thiazole derivatives that demonstrate significant antiproliferative activity against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, one study reported that a thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil .

Table 2: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 5.71 |

| Compound E | PC3 | 10.23 |

| Compound F | HepG2 | 15.45 |

Neurological Applications

This compound has been studied for its anticonvulsant properties. Several derivatives were synthesized and tested for their effectiveness in seizure models, demonstrating promising results in protecting against seizures induced by pentylenetetrazol (PTZ) .

Case Study: Anticonvulsant Activity

In a study involving the synthesis of thiazole-linked compounds, one analogue displayed a median effective dose (ED50) of 18.4 mg/kg with a protection index of 9.2, indicating its potential as an anticonvulsant agent .

Anti-inflammatory and Analgesic Properties

Research has also highlighted the analgesic and anti-inflammatory activities of certain thiazole derivatives containing the pyrrolidinyl moiety. These compounds were tested for their effects on pain models, showing significant analgesic effects comparable to standard analgesics like ketorolac .

Table 3: Analgesic Activity of Thiazole Derivatives

| Compound Name | Pain Model | Effectiveness (%) |

|---|---|---|

| Compound G | Acetic Acid Writhing Test | 85% |

| Compound H | Hot Plate Test | 90% |

Other Biological Activities

In addition to the aforementioned applications, this compound has been investigated for various other biological activities:

- Kynurenine Aminotransferase II Inhibition: Compounds have shown promise in treating disorders associated with kynurenine metabolism .

- Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition: Some derivatives have been identified as inhibitors of this receptor, which plays a role in cancer progression .

- β3-Adrenergic Receptor Agonism: Certain thiazole derivatives have been studied for their potential as β3-adrenergic receptor agonists, which can influence metabolic processes .

Mécanisme D'action

- The primary targets of 2-(Pyrrolidin-1-yl)thiazole are not explicitly mentioned in the literature I found. However, we know that molecules containing this thiazole ring can interact unpredictably with biological systems, affecting various pathways and enzymes. These interactions may involve receptors, enzymes, or other cellular components .

- DNA Interaction : One specific example is voreloxin, which binds to DNA and interacts with topoisomerase II. This interaction leads to DNA double-strand breaks, cell cycle arrest (specifically at the G2 phase), and ultimately cell death .

- Stereochemistry Matters : The different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can significantly influence the binding mode to enantioselective proteins, affecting the biological profile of drug candidates .

- Unfortunately, specific biochemical pathways affected by this compound are not well-documented in the available literature. However, its aromaticity and reactive positions suggest potential involvement in various pathways, including donor–acceptor, nucleophilic, and oxidation reactions .

- Impact on Bioavailability : The compound’s ADME properties remain elusive, limiting our understanding of its bioavailability .

- The molecular and cellular effects of this compound depend on its specific interactions with cellular components. For instance, its binding to DNA and topoisomerase II leads to DNA damage and cell death .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Analyse Biochimique

Biochemical Properties

2-(Pyrrolidin-1-yl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial and antimycobacterial activities . It interacts with enzymes involved in bacterial cell wall synthesis, thereby inhibiting their function and leading to bacterial cell death. Additionally, this compound has been found to interact with proteins involved in metabolic pathways, affecting their activity and altering metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial strains by disrupting their cellular processes . In mammalian cells, this compound can affect gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in the disruption of bacterial cell integrity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and antimycobacterial activities without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis and degradation . The interaction of this compound with these enzymes can lead to changes in metabolic pathways, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Activité Biologique

2-(Pyrrolidin-1-yl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a thiazole ring fused with a pyrrolidine moiety, which enhances its ability to interact with various biological targets. The molecular formula is . Several synthetic methods have been developed to produce this compound efficiently:

- Microwave Irradiation : A notable method involves a three-component reaction using ethyl thioacetoacetate, formamide, and pyrrolidine. This approach yielded the compound in 78% yield within a short reaction time of 10 minutes.

- Cyclization Reactions : The compound can undergo cyclization to form more complex structures, potentially enhancing its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains.

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans, Aspergillus niger, and Rhizopus.

In vitro studies have shown moderate antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against specific strains. For instance, compounds derived from thiazole structures exhibited notable inhibition zones when tested using the Kirby–Bauer disk diffusion method .

Antioxidant Activity

The compound also exhibits antioxidant properties, as evidenced by DPPH and hydroxyl radical scavenging assays. These studies suggest that this compound can neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of this compound possess anti-inflammatory and analgesic effects. These activities were evaluated using various in vivo models, such as the "hot plate" and "acetic acid cramps" models, demonstrating significant pain relief and inflammation reduction .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in "Medicinal Chemistry Research" evaluated the antibacterial activity of this compound against multiple strains, revealing moderate effectiveness and prompting further structural modifications to enhance potency.

- Antioxidant Studies : Another investigation focused on the antioxidant capabilities of thiazole derivatives, confirming their role in scavenging free radicals effectively .

- Analgesic Activity : Research involving novel thiazolo-pyridazinone derivatives demonstrated significant analgesic effects comparable to standard drugs .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVYKYRWYBBQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Have any studies explored the structure-activity relationship (SAR) of these compounds?

A: While specific SAR studies might not be explicitly detailed in the provided abstracts, researchers are actively exploring the impact of structural modifications on the biological activity of 2-(Pyrrolidin-1-yl)thiazole derivatives. [, ] By synthesizing and evaluating various analogs with different substituents and functional groups on the core structure, researchers aim to identify the key structural features responsible for their antibacterial and antimycobacterial potency.

Q2: Beyond their antimicrobial properties, are there other potential applications for this compound derivatives?

A: Interestingly, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, a specific derivative, has shown potential in mitigating mild steel corrosion in acidic environments. [] This suggests that the unique properties of this compound class could extend beyond antimicrobial applications, potentially finding use in material science and engineering. Further research is needed to fully explore these possibilities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.